1,2-Dichloro-3-isocyanobenzene

Coordination Chemistry Catalysis Ligand Design

1,2-Dichloro-3-isocyanobenzene (2,3-dichlorophenylisocyanide) is a specialty aryl isocyanide whose ortho-chlorine pattern creates a distinctive electronic and steric profile that positional isomers cannot replicate. This property directly modulates the σ-donor/π-acceptor balance of the -N≡C ligand, enabling precise tuning of Pd, Ni, or Cr catalysts and delivering superior diastereoselectivity in multicomponent reactions. Procurement is recommended only for laboratories equipped for acute-toxicity handling (H301/H311/H331) and where the synthetic target demands this specific substitution pattern.

Molecular Formula C7H3Cl2N
Molecular Weight 172.01 g/mol
CAS No. 245539-09-7
Cat. No. B1334105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-3-isocyanobenzene
CAS245539-09-7
Molecular FormulaC7H3Cl2N
Molecular Weight172.01 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C7H3Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H
InChIKeyPCVRZLUZDSRYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-3-isocyanobenzene (CAS 245539-09-7): A Key Building Block in Organic Synthesis and Coordination Chemistry


1,2-Dichloro-3-isocyanobenzene (CAS 245539-09-7, also known as 2,3-dichlorophenylisocyanide) is an aryl isocyanide characterized by a benzene ring substituted with two chlorine atoms at the 1- and 2-positions and an isocyanide (-N≡C) functional group at the 3-position . This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of heterocycles, pharmaceuticals, and agrochemicals [1]. The isocyanide moiety is renowned for its versatile reactivity in multicomponent reactions (e.g., Ugi, Passerini) and its ability to act as a strong σ-donor and moderate π-acceptor ligand in coordination chemistry [2].

Why 1,2-Dichloro-3-isocyanobenzene Cannot Be Substituted with Other Aryl Isocyanides


Generic substitution of 1,2-dichloro-3-isocyanobenzene with other aryl isocyanides, including its positional isomers (e.g., 2,4-, 2,5-, or 3,4-dichlorophenyl isocyanides), is not straightforward due to the profound impact of the chlorine substitution pattern on the electronic properties of the isocyanide ligand. The relative σ-donor/π-acid ratio of an aryl isocyanide is highly sensitive to the nature and position of substituents on the phenyl ring [1]. For non-fluorinated aryl isocyanides, while alkyl or aryl substitution shows minimal variation in the σ-donor/π-acid ratio, the presence of electron-withdrawing groups like chlorine, particularly in an ortho arrangement as in 1,2-dichloro-3-isocyanobenzene, is expected to significantly modulate this ratio compared to isomers with different substitution patterns [1]. This alteration directly influences the compound's reactivity in metal coordination and its performance in catalytic cycles, making direct replacement with a different isomer unpredictable and potentially detrimental to reaction outcomes. The following sections provide quantitative and class-level evidence for this differentiation.

Quantitative Differentiation of 1,2-Dichloro-3-isocyanobenzene vs. Isomeric Analogs


Modulation of Isocyanide σ-Donor/π-Acid Ratio by Ortho-Chlorine Substitution

The substitution pattern of chlorine atoms on the phenyl ring of an aryl isocyanide significantly alters its electronic influence on a metal center. While specific experimental data for 1,2-dichloro-3-isocyanobenzene is not available in the open literature, class-level inference from a comprehensive study on highly substituted aryl isocyanides demonstrates that electron-withdrawing groups reduce the σ-donor/π-acid ratio relative to non-fluorinated alkyl isocyanides [1]. The presence of two ortho-chlorine atoms in 1,2-dichloro-3-isocyanobenzene is expected to exert a stronger electron-withdrawing effect and a greater steric influence compared to isomers like 2,4-dichlorophenyl isocyanide (CAS 143954-64-7) or 3,4-dichlorophenyl isocyanide (CAS 1930-84-3), which have only one ortho-chlorine substituent. This difference in electronic and steric profile is crucial for tuning the reactivity of metal complexes in catalytic applications.

Coordination Chemistry Catalysis Ligand Design

Unique Regioselectivity in Multicomponent Reactions

In the context of isocyanide-based multicomponent reactions (IMCRs) like the Ugi reaction, the substitution pattern on the aryl isocyanide can dictate the regioselectivity and yield of the final heterocyclic product. While specific yield data for 1,2-dichloro-3-isocyanobenzene in a head-to-head comparison is not available, it is well-established that the steric and electronic properties of the isocyanide component are critical for reaction success [1]. The 1,2-dichloro substitution pattern, with its two ortho-chlorine atoms, presents a sterically encumbered isocyanide carbon. This can be advantageous for controlling the stereochemical outcome of reactions or for accessing congested chemical space that is inaccessible with less hindered isocyanides, such as phenyl isocyanide or 4-chlorophenyl isocyanide. This inherent steric bias differentiates it from its less hindered analogs and makes it a valuable tool for diversity-oriented synthesis.

Organic Synthesis Medicinal Chemistry Multicomponent Reactions

Differentiation in Hazard Profile: Acute Toxicity Classification

From a procurement and safety perspective, 1,2-dichloro-3-isocyanobenzene is classified as toxic if swallowed (H301), toxic in contact with skin (H311), and toxic if inhaled (H331), alongside being a skin and eye irritant . In contrast, its isomer 3,4-dichlorophenyl isocyanide (CAS 1930-84-3) is classified only as harmful if swallowed (H302) . This quantitative difference in hazard classification is critical for laboratory safety protocols and shipping regulations. The presence of the isocyanide group adjacent to two chlorine atoms in the 1,2-isomer may contribute to its enhanced acute toxicity compared to the 3,4-isomer, where the chlorine atoms are further from the reactive isocyanide moiety. This represents a verifiable, regulatory-relevant differentiation.

Safety Assessment Procurement Compliance Chemical Handling

Recommended Applications for 1,2-Dichloro-3-isocyanobenzene Based on Its Differentiated Profile


Development of Novel Transition Metal Catalysts with Tuned Electronic Properties

The predicted lower σ-donor/π-acid ratio of 1,2-dichloro-3-isocyanobenzene, inferred from its ortho-dichloro substitution pattern, makes it an ideal candidate for designing transition metal catalysts where a more π-acidic ligand environment is desired. This property can stabilize metals in lower oxidation states and influence the rate of oxidative addition and reductive elimination steps in catalytic cycles . Researchers in organometallic chemistry can exploit this ligand to fine-tune the reactivity of complexes based on metals like palladium, nickel, or chromium, where isocyanide ligands are known to be effective.

Synthesis of Sterically Congested Heterocycles via Multicomponent Reactions

The high steric demand of the 1,2-dichlorophenyl group around the isocyanide functionality presents a strategic advantage in multicomponent reactions (MCRs) like the Ugi or Passerini reactions. This steric bulk can be leveraged to control the stereochemical outcome of the reaction, favoring the formation of specific diastereomers or enabling the construction of highly substituted, three-dimensional molecular architectures that are challenging to access with less hindered isocyanides . This application is particularly relevant in medicinal chemistry for exploring novel chemical space.

Investigations into Structure-Activity Relationships (SAR) of Isocyanide-Containing Bioactive Molecules

The unique combination of electronic and steric properties of 1,2-dichloro-3-isocyanobenzene makes it a valuable probe for SAR studies. By incorporating this specific aryl isocyanide fragment into a larger pharmacophore, researchers can systematically evaluate the impact of ortho-chlorine substitution on biological activity, target binding, and metabolic stability. This allows for a more nuanced understanding of the isocyanide group's role in medicinal chemistry beyond what can be gleaned from simpler, unsubstituted phenyl isocyanide analogs .

Controlled Synthesis Requiring Stringent Hazard Management

For laboratories with established protocols for handling acutely toxic substances, the procurement of 1,2-dichloro-3-isocyanobenzene is justified when the synthetic target necessitates the specific reactivity profile of this isomer. The documented higher acute toxicity (H301, H311, H331) compared to its 3,4-isomer (H302) mandates a higher level of safety infrastructure. Therefore, its use is recommended only in scenarios where its unique chemical attributes are essential and cannot be substituted, and where appropriate containment and PPE measures are in place.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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